2,7-Dimethyl-1,2-dihydrophthalazin-1-one
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,7-dimethylphthalazin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-8-6-11-12(2)10(13)9(8)5-7/h3-6H,1-2H3 |
InChI Key |
BBFVIPZXUHMZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN(C2=O)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Research indicates that 2,7-dimethyl-1,2-dihydrophthalazin-1-one exhibits promising anticancer activity. It has been investigated as a potential drug candidate for treating various cancers due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound's mechanism of action may involve disrupting cellular processes such as division and apoptosis in cancer cells, making it a subject of interest in medicinal chemistry.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting pathways relevant to cancer progression. Its interactions with specific molecular targets enhance its therapeutic applications. The presence of methyl groups at the 2 and 7 positions increases binding affinity and specificity towards these targets, which is critical for developing effective treatments.
Materials Science Applications
Synthesis of Derivatives
The synthesis of this compound can lead to various substituted phthalazinone derivatives with differing chemical and biological properties. These derivatives can be tailored for specific applications in materials science, including the development of new polymers and materials with enhanced properties.
Chemical Reactivity
The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry. Optimized reaction conditions can maximize yield and purity during synthesis, which is crucial for industrial applications.
Case Studies and Research Findings
Several case studies highlight the compound's effectiveness and potential applications:
- Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells. The compound induced apoptosis and cell cycle arrest in treated cells, showcasing its potential as an anticancer agent .
- Enzyme Interaction Studies : Interaction studies revealed that the compound binds effectively to specific enzymes involved in cancer metabolism. This binding was shown to inhibit enzymatic activity, further supporting its role as an enzyme inhibitor.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Dihydrophthalazin-1-one | Lacks methyl substitutions | Basic structure without additional functional groups |
| 7-Methyl-1,2-dihydrophthalazin-1-one | Contains a methyl group at position 7 | Exhibits different biological activity due to substitution |
| Phthalazine | Similar core structure | Lacks the carbonyl functionality present in phthalazinones |
The distinct combination of structural features in this compound enhances its reactivity and biological properties compared to other related compounds. This distinct configuration makes it particularly valuable for pharmacological and materials science applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phthalazinone core significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Methyl vs.
- Hydroxyethyl vs. Benzyl Groups : The hydroxyethyl group introduces polarity, improving aqueous solubility, whereas the benzyl group enhances lipophilicity, favoring blood-brain barrier penetration .
- Methoxy Substitutions : Methoxy groups in 2-ethyl-6,7-dimethoxy analogs may contribute to metabolic stability but could hinder solubility due to reduced hydrogen-bonding capacity .
Stability and Reactivity
- Thermal Stability : Methyl and ethyl substituents generally enhance thermal stability compared to hydroxylated analogs, which may degrade under high temperatures .
- Oxidative Sensitivity: The dihydrophthalazinone ring is prone to oxidation under acidic conditions, forming fully aromatic phthalazinones. Substituents like methoxy groups may mitigate this reactivity .
Preparation Methods
Hydrazine-Mediated Ring Formation
The reaction of dimethyl-substituted dicarbonyl precursors with hydrazine derivatives is a foundational method. For example, 3-hydroxyphthalimidine derivatives react with hydrazine under acidic conditions to form phthalazinones. Adapting this approach, 2,7-dimethyl-1,2-dihydrophthalazin-1-one can be synthesized by substituting the parent compound with methyl groups at strategic positions.
Reaction Conditions :
-
Precursor : 3-hydroxy-2,7-dimethylphthalimidine
-
Reagent : Hydrazine hydrate
-
Acid Catalyst : HCl or H₂SO₄
-
Temperature : 90–100°C
The mechanism involves initial hydrazine attack on the carbonyl group, followed by acid-catalyzed cyclodehydration. Recrystallization from dilute aqueous acid enhances purity.
Acid-Catalyzed Ring Closure of Hydroxyphthalimidine Derivatives
Optimization of Reaction Parameters
The patent US3586682A details improvements to traditional methods by using hydroxyphthalimidine intermediates. For this compound, the starting material would be 3-hydroxy-2,7-dimethylphthalimidine, treated with hydrazine in the presence of sulfuric acid.
Key Steps :
-
Condensation : Hydrazine reacts with the imidine carbonyl.
-
Cyclization : Acid catalysis promotes ring closure.
-
Recrystallization : Dilute HCl or acetic acid yields high-purity product.
Advantages :
Coupling Reactions Involving Phthalazinone Intermediates
Peptide Coupling for Functionalization
While direct synthesis of this compound is preferred, post-synthetic modifications via coupling reactions are viable. For example, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid undergoes amide coupling with piperazine derivatives using HBTU and DIEA. Adapting this, methyl groups could be introduced via alkylation of a phthalazinone intermediate.
Example Protocol :
-
Substrate : 1,2-dihydrophthalazin-1-one
-
Alkylating Agent : Methyl iodide or dimethyl sulfate
-
Base : K₂CO₃ or NaH
-
Solvent : DMF or acetonitrile
Recrystallization and Purification Techniques
Solvent Systems for Crystallization
High-purity this compound is obtained via recrystallization. The patent US3586682A recommends dilute aqueous acids (e.g., 10% HCl), while GlpBio protocols for analogous compounds use acetonitrile-ethanol mixtures.
Optimized Conditions :
-
Solvent : Acetonitrile:ethanol (3:1 v/v)
-
Temperature : 0–5°C for slow evaporation
Comparative Analysis of Synthetic Routes
*Yields extrapolated from analogous reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,7-Dimethyl-1,2-dihydrophthalazin-1-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. Key parameters include temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF). Optimization involves monitoring reaction progress via TLC or HPLC . For reproducibility, document stoichiometric ratios (e.g., 1:1.2 molar ratio of anhydride to hydrazine) and purification steps (e.g., column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H and ¹³C) to confirm substitution patterns (e.g., methyl groups at positions 2 and 7).
- FT-IR to identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS or EI-MS) for molecular ion validation (expected m/z ≈ 188.2). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) and analyze changes in UV-Vis absorption spectra.
- Humidity Tests : Store at 75% relative humidity; track hygroscopicity and hydrolysis byproducts. Report degradation thresholds (e.g., ≤5% impurity over 30 days) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions may arise from ligand effects or solvent polarity. Design a fractional factorial experiment to test variables:
- Ligands : Compare Pd(PPh₃)₄ vs. XPhos.
- Solvents : Evaluate DMF (polar aprotic) vs. toluene (nonpolar).
- Additives : Screen K₂CO₃, Cs₂CO₃, or NaOAc.
Use kinetic studies (e.g., in situ IR) to track intermediate formation. Publish raw data (yields, TOF) in supplementary materials to enable meta-analysis .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Analysis : Correlate substituent effects (e.g., methyl groups) with inhibitory activity. Include Hammett constants or logP values in regression models.
- Experimental Cross-Validation : Compare predictions with in vitro enzyme assays (e.g., IC₅₀ measurements) .
Q. What advanced techniques characterize the compound’s adsorption behavior on heterogeneous catalysts?
- Methodological Answer :
- Surface-Enhanced Raman Spectroscopy (SERS) : Map adsorption sites on Au or Ag nanoparticles.
- XPS : Analyze electronic interactions between the compound and catalyst surfaces (e.g., binding energy shifts in N 1s spectra).
- In Situ DRIFTS : Monitor real-time adsorption/desorption kinetics under reaction conditions. Publish raw spectral data and fitting parameters (e.g., Langmuir isotherms) .
Data Reporting and Analysis Guidelines
Q. How should researchers present contradictory spectral data in publications?
- Methodological Answer :
- Transparency : Include all raw spectra (NMR, IR) in supplementary files.
- Error Analysis : Calculate signal-to-noise ratios and confidence intervals for peak assignments.
- Comparative Tables : Tabulate observed vs. literature values (e.g., δH shifts ±0.1 ppm). Use footnotes to annotate discrepancies (e.g., solvent effects) .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism). Report R², EC₅₀, and slope factors.
- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss).
- Replicate Design : Use ≥3 biological replicates with technical triplicates. Disclose power analysis (e.g., α = 0.05, β = 0.2) .
Tables for Reference
Table 1 : Key Physicochemical Properties of this compound
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation |
|---|---|---|
| Phthalazine dimer | Overheating | Reduce reaction temperature |
| N-Methylated derivative | Excess methylating agent | Optimize stoichiometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
